molecular formula C20H13BrClN3OS2 B12149960 N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12149960
M. Wt: 490.8 g/mol
InChI Key: NFOOKPQMPXNABK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromophenyl, chlorophenyl, thienopyrimidine, and sulfanylacetamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using chlorobenzene derivatives.

    Attachment of Bromophenyl Group: The bromophenyl group is added through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-2-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
  • N-(3-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
  • N-(3-bromophenyl)-2-{[5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Uniqueness: The uniqueness of N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C20H13BrClN3OS2

Molecular Weight

490.8 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H13BrClN3OS2/c21-13-2-1-3-15(8-13)25-17(26)10-28-20-18-16(9-27-19(18)23-11-24-20)12-4-6-14(22)7-5-12/h1-9,11H,10H2,(H,25,26)

InChI Key

NFOOKPQMPXNABK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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